molecular formula C8H10N2O B1429508 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine CAS No. 1423027-98-8

3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Cat. No. B1429508
M. Wt: 150.18 g/mol
InChI Key: IKZOSGDTRVGYJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine” has been reported. For instance, the pyrido[2,3-b]pyrazine family was synthesized by fine-tuning the band gap . Another method involves the Mannich reaction using phenol, primary amine, and aldehyde as raw materials .

Scientific Research Applications

Synthesis and Potential as a Bioactive Compound Scaffold

The synthesis of pyrido[2,3-b][1,4]oxazine derivatives, such as 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine, is significant due to their potential as scaffolds for bioactive compounds. Gim et al. (2007) demonstrated a method to synthesize pyrido[2,3-b][1,4]oxazine as a potential scaffold, highlighting its importance in the development of novel pharmaceutical compounds (Gim et al., 2007).

Annelation Reactions and Synthesis from Fluorinated Derivatives

The synthesis of pyrido[3,2-b][1,4]oxazine and pyrido[2,3-b][1,4]benzoxazine systems, involving annelation reactions with fluorinated pyridine derivatives, indicates the versatility of these compounds in chemical synthesis. Sandford et al. (2014) explored sequential regioselective nucleophilic aromatic substitution processes in their synthesis (Sandford et al., 2014).

One-Pot Synthesis and Electrophilic Interactions

Kumar et al. (2011) reported a one-pot synthesis method for 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives, which is a testament to the efficiency and practicality in synthesizing such compounds. This process involves electrophilic interactions and highlights the compound’s synthetic accessibility (Kumar et al., 2011).

Potential in Synthesizing Various Heterocycles

The adaptability of pyrido[2,3-b][1,4]oxazine in synthesizing a range of heterocycles is noteworthy. For instance, Cho et al. (2003) demonstrated a one-pot synthesis approach for pyrido[2,3-b][1,4]oxazin-2-ones, which can be foundational for creating diverse bioactive compounds (Cho et al., 2003).

properties

IUPAC Name

3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-4,6,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZOSGDTRVGYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 2
3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 3
3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 4
3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 5
3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
Reactant of Route 6
3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine

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